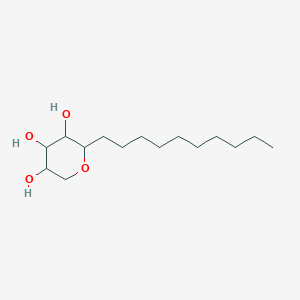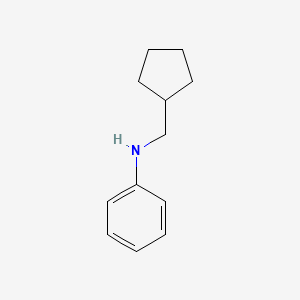
N-(cyclopentylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopentylmethyl)aniline: is an organic compound that belongs to the class of amines It consists of an aniline moiety where the nitrogen atom is substituted with a cyclopentylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method to synthesize N-(cyclopentylmethyl)aniline is through the direct alkylation of aniline with cyclopentylmethyl halides under basic conditions.
Reductive Amination: Another method involves the reductive amination of cyclopentanone with aniline in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, often optimized for cost, yield, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(cyclopentylmethyl)aniline can undergo oxidation reactions to form corresponding N-oxides or quinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products:
Oxidation: N-oxides, quinone derivatives
Reduction: Secondary amines
Substitution: Halogenated, nitrated, and sulfonated aniline derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(cyclopentylmethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar amines in biological environments .
Medicine: this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy as a drug candidate for various medical conditions .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes .
Wirkmechanismus
The mechanism of action of N-(cyclopentylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
N-methylaniline: Another derivative of aniline with a methyl group attached to the nitrogen atom, showing different chemical and biological properties.
Cyclopentylamine: A compound with a cyclopentyl group attached directly to the nitrogen atom, lacking the aromatic ring present in this compound.
Uniqueness: this compound is unique due to the presence of both an aromatic ring and a cyclopentylmethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its reactivity and stability are influenced by the interplay between the aromatic and aliphatic components, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
84257-36-3 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
N-(cyclopentylmethyl)aniline |
InChI |
InChI=1S/C12H17N/c1-2-8-12(9-3-1)13-10-11-6-4-5-7-11/h1-3,8-9,11,13H,4-7,10H2 |
InChI-Schlüssel |
OERNHCNDKNMNHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


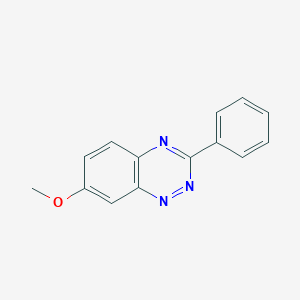
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)
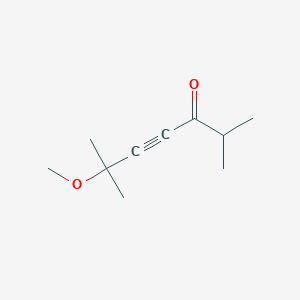
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)


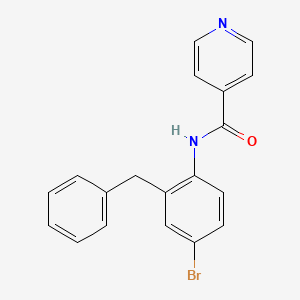

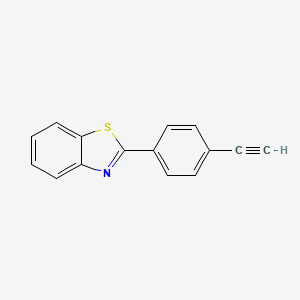
![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
